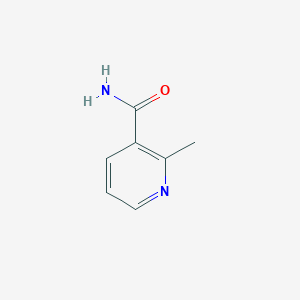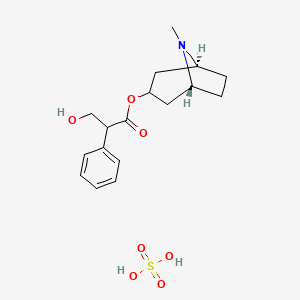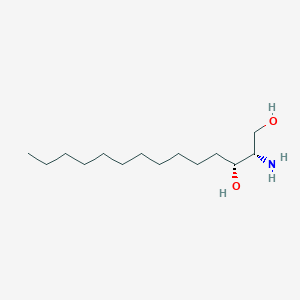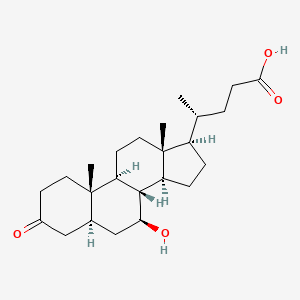
(+)-Pellotine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Pellotine is a natural product found in Turbinicarpus pseudopectinatus, Gymnocalycium bodenbenderianum, and other organisms with data available.
Scientific Research Applications
1. Role in Nicotine and Tobacco Research
The Society for Research on Nicotine and Tobacco summarized its inaugural scientific meeting, highlighting the effects of nicotine and tobacco use. Although (+)-Pellotine is not directly mentioned, its relevance lies in the broader context of nicotine research, where compounds like (+)-Pellotine are crucial in understanding the physiological and pharmacological aspects of nicotine and related substances. The conference emphasized the importance of nicotine as both a public health problem and a tool for research, shedding light on genetic determinants of nicotine use and the development of therapeutic uses for nicotine-related compounds in various diseases like schizophrenia, Alzheimer's, Parkinson's, Tourette's syndrome, and ulcerative colitis (Perkins et al., 1996).
2. Pharmacogenetics Research
The NIH Pharmacogenetics Research Network (PGRN) focuses on correlating drug response with genetic variation, concentrating on drugs for asthma, depression, cardiovascular disease, addiction of nicotine, and cancer. While not directly referencing (+)-Pellotine, this research area is pertinent as it involves studying the interaction of drugs like nicotine-related compounds with various genetic makeups. The varied scientific data stored in the Pharmacogenetics and Pharmacogenomics Knowledge Base (PharmGKB) may include information relevant to (+)-Pellotine and similar substances, underlining the role of pharmacogenetics in understanding drug responses (Giacomini et al., 2007).
3. Early Research and Historical Context
An interdisciplinary study on peyote highlighted the role of (+)-Pellotine in the history of scientific research on this cactus. The study mentioned that Lophophora diffusa, a species of peyote, predominantly produces phenolic tetrahydroisoquinoline alkaloids, mainly pellotine, and almost no mescaline. This distinction in chemical composition between Lophophora diffusa and Lophophora williamsii has significant implications for the understanding of peyote's pharmacological properties and the role of compounds like (+)-Pellotine (Bruhn & Holmstedt, 1973).
properties
CAS RN |
83-14-7 |
|---|---|
Product Name |
(+)-Pellotine |
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
(1S)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinolin-8-ol |
InChI |
InChI=1S/C13H19NO3/c1-8-11-9(5-6-14(8)2)7-10(16-3)13(17-4)12(11)15/h7-8,15H,5-6H2,1-4H3/t8-/m0/s1 |
InChI Key |
NKHMWHLJHODBEP-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@H]1C2=C(C(=C(C=C2CCN1C)OC)OC)O |
SMILES |
CC1C2=C(C(=C(C=C2CCN1C)OC)OC)O |
Canonical SMILES |
CC1C2=C(C(=C(C=C2CCN1C)OC)OC)O |
synonyms |
pellotine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4,5-Dihydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B1253826.png)


![(1R,3S,10E)-10-ethylidene-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-diene](/img/structure/B1253831.png)

![(1S,2R,4S,9S,10S)-4-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one](/img/structure/B1253837.png)



![Phenol, 5-(1,1-dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]-](/img/structure/B1253843.png)
![Meso-decamethylcalix[5]pyrrole](/img/structure/B1253844.png)

![[(1R,2R,3S,7R,9R,10R,12R)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1253848.png)
![17-Acetyl-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1253849.png)